molecular formula C14H22N4O B2460893 N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide CAS No. 1797752-20-5

N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide

Cat. No.: B2460893
CAS No.: 1797752-20-5
M. Wt: 262.357
InChI Key: VMQRCUMHTTVUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide is an organic compound with a complex structure that includes a piperazine ring, a cyanoethyl group, and a propynyl group

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions on the piperazine ring.

Major Products

    Oxidation: Carbonyl derivatives of the propynyl group.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyano group can participate in hydrogen bonding, while the propynyl group can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)piperazine: Lacks the propynyl group, making it less versatile in chemical reactions.

    N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide: Lacks the cyano group, reducing its potential for hydrogen bonding interactions.

Uniqueness

N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide is unique due to the presence of both the cyano and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

N-(2-cyanoethyl)-N-ethyl-2-(4-prop-2-ynylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-7-16-9-11-17(12-10-16)13-14(19)18(4-2)8-5-6-15/h1H,4-5,7-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQRCUMHTTVUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C(=O)CN1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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